5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Description
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9-15(10-3-5-12(21-2)6-4-10)17(20)16-13(19)7-11(18)8-14(16)22-9/h3-8,18-19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZQAGVKVKZKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419918 | |
| Record name | 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62845-05-0 | |
| Record name | 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve the extraction from natural sources such as red clover or soybeans, followed by purification processes like crystallization or chromatography . Advanced techniques like supercritical fluid extraction can also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions include
Biological Activity
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one, commonly referred to as Biochanin A (BCA), is a naturally occurring isoflavone that exhibits a diverse range of biological activities. This compound is particularly noted for its estrogenic properties and its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammatory conditions.
Chemical Structure and Properties
The chemical structure of BCA is characterized by the following features:
- Molecular Formula: C17H14O5
- IUPAC Name: this compound
- CAS Number: 62845-05-0
Structural Features
| Property | Value |
|---|---|
| Hydroxyl Groups | Two (at positions 5 and 7) |
| Methoxy Group | One (at position 3) |
| Methyl Group | One (at position 2) |
The presence of hydroxyl and methoxy groups enhances the reactivity and solubility of BCA, contributing to its biological activity.
Target of Action
BCA primarily interacts with estrogen receptors, exerting both estrogenic and antiestrogenic effects depending on the cellular context. This dual action is crucial for its role in modulating various physiological processes.
Biochemical Pathways
Research has identified several key pathways influenced by BCA:
- PI3K/Akt Pathway: Involved in cell survival and proliferation.
- MAPK Pathway: Plays a role in cellular responses to growth signals.
- NF-κB Pathway: Associated with inflammation and immune responses.
Pharmacokinetics
Upon administration, BCA is metabolized into genistein, another potent isoflavone. This metabolic conversion allows it to exert its effects through similar mechanisms as genistein.
Biological Activities
BCA has been studied extensively for its diverse biological activities:
Anti-Cancer Effects
BCA has demonstrated significant anti-cancer properties in various studies. It inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:
- Inhibition of breast cancer cell lines (MCF-7) via estrogen receptor modulation.
- Induction of apoptosis in prostate cancer cells through activation of caspases.
Anti-Inflammatory Properties
BCA exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for treating chronic inflammatory diseases.
Neuroprotective Effects
Research indicates that BCA may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease.
Antimicrobial Activity
BCA has shown antimicrobial properties against various pathogens, including bacteria and fungi. This activity is believed to be linked to its ability to disrupt microbial cell membranes.
Anti-Diabetic Effects
BCA acts as an agonist for PPAR-gamma, a nuclear receptor that plays a critical role in glucose metabolism and insulin sensitivity. Studies have shown that BCA can lower blood glucose levels in diabetic models.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study published in Cancer Letters demonstrated that BCA significantly reduced the viability of breast cancer cells through estrogen receptor modulation .
- Neuroprotection Research : In a rodent model of Alzheimer's disease, BCA administration resulted in improved cognitive function and reduced amyloid plaque accumulation .
- Anti-Diabetic Study : A clinical trial revealed that subjects treated with BCA exhibited improved insulin sensitivity and lower fasting blood glucose levels compared to the control group .
Scientific Research Applications
Pharmacological Properties
Antioxidant Activity
BCA exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that BCA can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation. This property has implications for treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
BCA has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents.
Cancer Research
Antitumor Activity
Studies have shown that BCA possesses antitumor properties, particularly against breast and prostate cancers. It induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth by interfering with signaling pathways such as PI3K/Akt and MAPK.
Mechanism of Action
The compound acts through multiple mechanisms, including the modulation of estrogen receptors, which is particularly relevant in hormone-dependent cancers. By exerting both estrogenic and antiestrogenic effects, BCA can influence tumor behavior depending on the context of hormone levels.
Metabolic Disorders
Anti-diabetic Effects
BCA has been studied for its potential in managing diabetes. It acts as an agonist of PPAR-gamma, a receptor involved in glucose metabolism and insulin sensitivity. This action may help improve glycemic control in diabetic patients.
Lipid Regulation
The compound also shows promise in managing hyperlipidemia by influencing lipid metabolism pathways, potentially lowering cholesterol levels and improving overall cardiovascular health.
Neuroprotective Effects
BCA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. Its antioxidant activity helps protect neurons from oxidative damage, while its anti-inflammatory effects may reduce neuroinflammation associated with these conditions.
Case Studies and Research Findings
| Study Title | Findings | Reference |
|---|---|---|
| Anticancer Effects of Biochanin A | Demonstrated significant inhibition of breast cancer cell proliferation through apoptosis induction | |
| Biochanin A as an Antidiabetic Agent | Showed improvement in insulin sensitivity in diabetic rat models | |
| Neuroprotective Role of Biochanin A | Reduced neuronal death in models of Alzheimer's disease due to oxidative stress |
Comparison with Similar Compounds
Structural and Functional Group Differences
The biological activity of flavonoids and isoflavones is heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- The 2-methyl group in the target compound may sterically hinder enzyme interactions or stabilize the molecule, differentiating it from Biochanin A .
- Hydroxyl Positioning :
Pharmacological Profiles
Table 2: Activity Comparison
| Compound | Anticancer | Anti-inflammatory | Neuroprotective | Venous Disease | Estrogenic Activity |
|---|---|---|---|---|---|
| Target Compound | - | - | - | +++ | - |
| Biochanin A | ++ | ++ | + | - | + |
| Genistein | +++ | + | + | - | +++ |
| Acacetin | ++ | + | ++ | - | - |
Notes:
- The target compound’s selection for venous disease treatment is unique among analogs, attributed to its structural modifications enhancing vascular targeting .
- Biochanin A and Genistein exhibit broader anticancer activity due to their interactions with estrogen receptors and tyrosine kinases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one, and what reaction conditions optimize yield?
- Methodological Answer : A common synthesis involves methylation of precursor isoflavones. For example, 5 mmol of 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is reacted with anhydrous potassium carbonate (15 mmol) and dimethyl sulfate (5.2 mmol) in acetone under reflux for 6 hours, achieving methylation at specific positions . Solvent choice (e.g., acetone or DMF) and base (e.g., K₂CO₃) critically influence reaction efficiency.
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, SHELXL software is used for refinement, with data collected at 150 K yielding R-factors <0.05 for high precision . Complementary techniques include NMR (¹H/¹³C), FT-IR for functional groups, and HPLC-MS for purity (>98%) .
Q. What solubility properties are critical for in vitro assays, and how are they addressed experimentally?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in acetone (10 mg/mL) and DMSO. Pre-saturation in acetone followed by dilution in aqueous buffers (e.g., PBS) is recommended for cell-based studies. Sonication or heating (≤50°C) may enhance dissolution .
Q. What are the natural sources of this compound, and how does extraction affect its bioactivity?
- Methodological Answer : Primary sources include Cicer arietinum (chickpea) seeds and Trifolium pratense (red clover). Ethanol or methanol extraction with Soxhlet apparatus is typical, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation. Extraction efficiency impacts flavonoid content and antioxidant activity .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) influence its biological activity?
- Methodological Answer : Substituents at C-4' (methoxy) and C-7 (hydroxy) are critical for estrogen receptor binding. Comparative studies show that replacing 4'-methoxy with hydroxy reduces affinity by ~40%, as shown in radioligand assays . A SAR table is provided below:
| Substituent Position | Modification | ER-α Binding IC₅₀ (µM) |
|---|---|---|
| C-4' | -OCH₃ | 12.3 ± 1.2 |
| C-4' | -OH | 20.7 ± 2.1 |
| C-7 | -OCH₃ | >50 |
| Data adapted from SAR studies |
Q. What computational approaches are used to predict its pharmacokinetics and target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like ER-α or COX-2. Docking scores (e.g., ΔG = -8.2 kcal/mol for ER-α) correlate with experimental IC₅₀ values . ADMET predictors (e.g., SwissADME) evaluate logP (~2.1) and bioavailability (85%) .
Q. How are crystallographic data discrepancies resolved during refinement?
- Methodological Answer : Discrepancies in thermal ellipsoids or occupancy arise from disorder or twinning. SHELXL’s TWIN/BASF commands and WinGX’s graphical interface enable robust refinement. For example, a twin scale factor of 0.35 resolved a R₁ discrepancy from 0.12 to 0.05 in a high-symmetry space group .
Q. What strategies mitigate contradictions in bioactivity data across studies?
- Methodological Answer : Variability often stems from assay conditions (e.g., cell line specificity, serum concentration). Standardization using MTT assays (48h exposure, 10% FBS) and inclusion of positive controls (e.g., genistein) improve reproducibility. Meta-analyses account for IC₅₀ ranges (e.g., 15–30 µM for antiproliferative effects) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
